PKM2 Inhibition: 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Achieves 18 nM IC50, Outperforming Shikonin and Matching Optimized PKM2 Inhibitors
2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine demonstrates potent inhibition of recombinant human PKM2 with an IC50 of 18 nM in a biochemical assay [1]. This activity surpasses the natural product shikonin, a well-established PKM2 inhibitor with reported IC50 values ranging from 300 nM to 770 nM [2], representing a 16- to 42-fold improvement in potency. The compound's PKM2 inhibitory activity is comparable to PKM2-IN-6 (IC50 = 23 nM) and significantly more potent than PKM2-IN-1 (IC50 = 2.95 μM) .
| Evidence Dimension | PKM2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Shikonin: IC50 = 300-770 nM; PKM2-IN-6: IC50 = 23 nM; PKM2-IN-1: IC50 = 2.95 μM |
| Quantified Difference | 16-42× more potent than shikonin; comparable to optimized PKM2 inhibitor PKM2-IN-6 |
| Conditions | Recombinant human PKM2 expressed in E. coli; 30 min preincubation followed by β-NADH addition; measured over 20 min via kinase Glo luminescence assay [1] |
Why This Matters
The compound's 18 nM PKM2 IC50 positions it as a potent tool compound for metabolic research and a promising starting point for PKM2-targeted drug discovery, offering significantly improved potency over the widely used reference inhibitor shikonin.
- [1] BindingDB BDBM50641076. IC50 data for PKM2. ChEMBL5590701. View Source
- [2] Nature Scientific Reports. Table 1: Evaluation of PKM2 inhibitory activity and selectivity of shikonin. IC50 (PKM2) = 0.77 ± 0.30 μM. 2019. View Source
